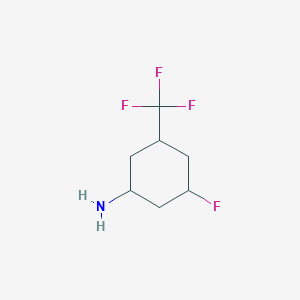
3-Fluoro-5-(trifluoromethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(trifluoromethyl)cyclohexan-1-amine is a fluorinated organic compound with the molecular formula C7H11F4N. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a cyclohexane ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethyl)cyclohexan-1-amine typically involves the introduction of fluoro and trifluoromethyl groups onto a cyclohexane ring. One common method involves the fluorination of cyclohexanone derivatives followed by amination. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and amination reagents like ammonia or primary amines under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluoro or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)cyclohexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Another fluorinated compound with similar structural features.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: A compound with a trifluoromethyl group attached to a pyrazole ring.
3-Fluoro-5-(trifluoromethyl)cyclohexanone: A ketone derivative with similar fluorinated groups.
Uniqueness
3-Fluoro-5-(trifluoromethyl)cyclohexan-1-amine is unique due to its specific combination of fluoro and trifluoromethyl groups on a cyclohexane ring, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H11F4N |
|---|---|
Molecular Weight |
185.16 g/mol |
IUPAC Name |
3-fluoro-5-(trifluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C7H11F4N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h4-6H,1-3,12H2 |
InChI Key |
FWUXDTMQJXSTRC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(CC1N)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B12277166.png)
![2-phenyl-5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12277168.png)
![2-Methyl-3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B12277170.png)
![[(3,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12277184.png)
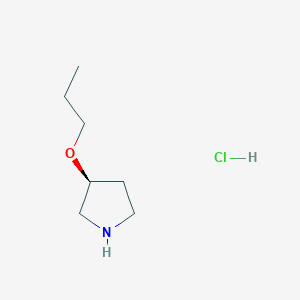
![2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol](/img/structure/B12277197.png)
![(1-Phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B12277203.png)
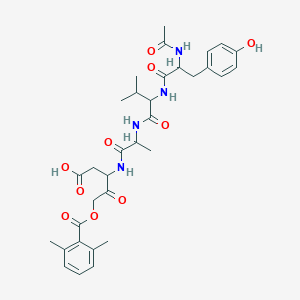
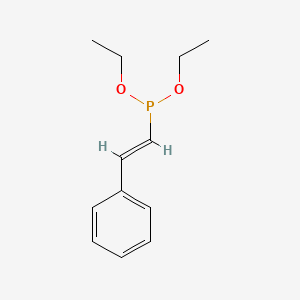
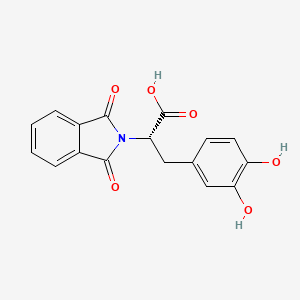
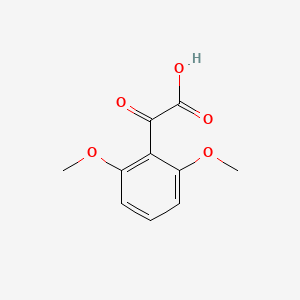
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12277225.png)
![1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12277229.png)
